REACTION_CXSMILES
|
Cl[C:2]1[C:7]([O:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][C:5]([Cl:15])=[CH:4][N:3]=1>C(O)(=O)C>[CH2:13]([O:12][C:10](=[O:11])[CH2:9][O:8][C:7]1[CH:2]=[N:3][CH:4]=[C:5]([Cl:15])[CH:6]=1)[CH3:14]
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Name
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ethyl (2,5-dichloropyrid-3-yloxy)-acetate
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1OCC(=O)OCC)Cl
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux with acid
|
Type
|
WASH
|
Details
|
washed zinc powder (1.0g.)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC=1C=NC=C(C1)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |